molecular formula C17H24N2O6 B5070275 ethyl 1-(4,5-dimethoxy-2-nitrobenzyl)-2-piperidinecarboxylate

ethyl 1-(4,5-dimethoxy-2-nitrobenzyl)-2-piperidinecarboxylate

Cat. No.: B5070275
M. Wt: 352.4 g/mol
InChI Key: GBYDFWQXQSDEBU-UHFFFAOYSA-N
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Description

“4,5-Dimethoxy-2-nitrobenzyl” is a derivative of 2-nitrobenzyl alcohol. It’s used as a reagent in the synthesis of various compounds and has applications in caging technology to develop pro-drugs .


Synthesis Analysis

“4,5-Dimethoxy-2-nitrobenzyl” compounds can be synthesized from 6-nitroveratraldehyde as a starting reagent . They are used in the synthesis of photolabile monomers and caged ligands .


Molecular Structure Analysis

The molecular structure of “4,5-Dimethoxy-2-nitrobenzyl” compounds typically includes a benzene ring substituted with two methoxy groups and a nitro group .


Chemical Reactions Analysis

“4,5-Dimethoxy-2-nitrobenzyl” compounds are used as photolabile protecting groups in caging technology. Upon irradiation with UV light, these compounds undergo photocleavage .


Physical And Chemical Properties Analysis

The physical and chemical properties of “4,5-Dimethoxy-2-nitrobenzyl” compounds can vary. For example, “4,5-Dimethoxy-2-nitrobenzyl bromide” has a melting point of 131-133 °C (lit.) .

Mechanism of Action

The mechanism of action of “4,5-Dimethoxy-2-nitrobenzyl” compounds in caging technology involves the release of a free compound upon irradiation with UV light .

Safety and Hazards

“4,5-Dimethoxy-2-nitrobenzyl” compounds can cause severe skin burns and eye damage. They may also cause respiratory irritation. It’s recommended to use personal protective equipment and ensure adequate ventilation when handling these compounds .

Future Directions

The future directions of “4,5-Dimethoxy-2-nitrobenzyl” compounds could involve further exploration of their use in caging technology and the development of pro-drugs .

Properties

IUPAC Name

ethyl 1-[(4,5-dimethoxy-2-nitrophenyl)methyl]piperidine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O6/c1-4-25-17(20)13-7-5-6-8-18(13)11-12-9-15(23-2)16(24-3)10-14(12)19(21)22/h9-10,13H,4-8,11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBYDFWQXQSDEBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCCCN1CC2=CC(=C(C=C2[N+](=O)[O-])OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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